
Magnesium;2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-methylidenebutanedioate is a coordination compound that involves magnesium ions and 2-methylidenebutanedioate ligandsThe coordination chemistry of magnesium is crucial as it plays a role in numerous biological processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylidenebutanedioate typically involves the reaction of magnesium salts with 2-methylidenebutanedioic acid under controlled conditions. Commonly used magnesium salts include magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully controlled to ensure the proper formation of the coordination complex .
Industrial Production Methods
Industrial production methods for magnesium-based compounds often involve large-scale reactions using high-purity starting materials. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to produce magnesium compounds with desired properties . These methods ensure high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different magnesium complexes.
Substitution: The ligands in the coordination complex can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of new magnesium complexes .
Aplicaciones Científicas De Investigación
Magnesium;2-methylidenebutanedioate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its role in biological processes, such as enzyme activation and cellular signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement for magnesium deficiency.
Industry: It is used in the production of advanced materials, such as magnesium-based alloys and composites
Mecanismo De Acción
The mechanism of action of magnesium;2-methylidenebutanedioate involves its interaction with molecular targets and pathways in biological systems. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their proper function. The compound can also modulate cellular signaling pathways by acting as a cofactor for various enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium;2-methylidenebutanedioate is unique due to its specific coordination chemistry and the presence of the 2-methylidenebutanedioate ligand. This ligand imparts distinct properties to the compound, making it suitable for specialized applications in research and industry. Compared to other magnesium compounds, it offers unique reactivity and stability under various conditions .
Propiedades
Fórmula molecular |
C5H4MgO4 |
|---|---|
Peso molecular |
152.39 g/mol |
Nombre IUPAC |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
SMILES canónico |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


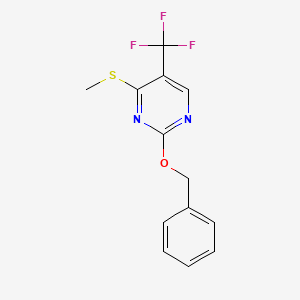
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
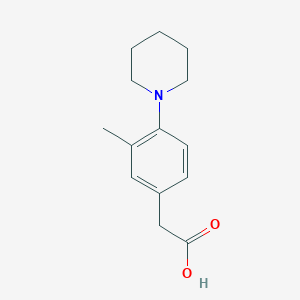
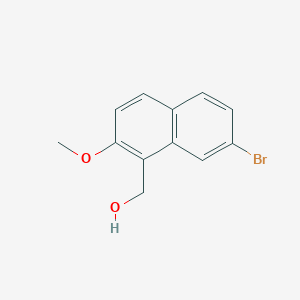
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
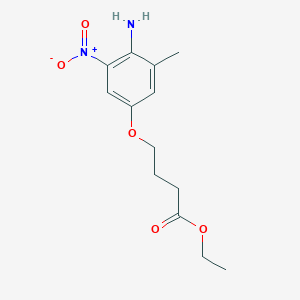

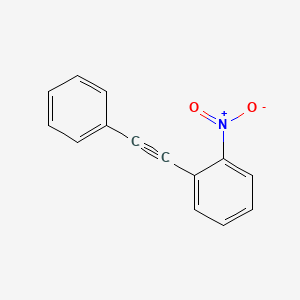
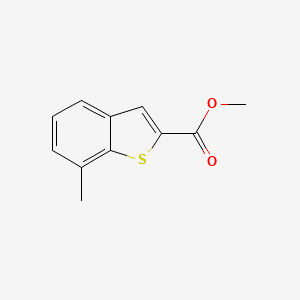

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
